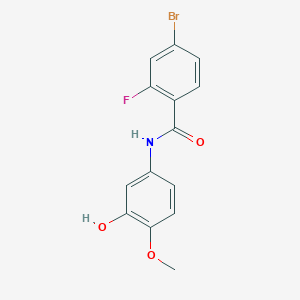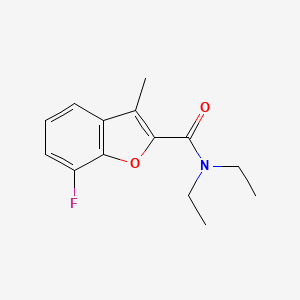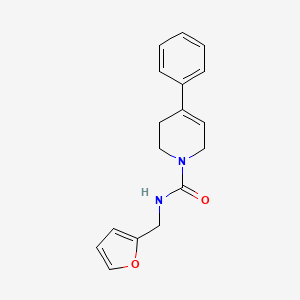
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide, also known as FUB-AMB, is a synthetic cannabinoid that belongs to the benzofuran class. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. FUB-AMB has gained popularity in recent years due to its potential therapeutic applications and its use as a recreational drug.
Mécanisme D'action
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide exerts its effects through the activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes such as pain sensation, appetite regulation, and immune response. 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide binds to these receptors and modulates their activity, leading to the observed effects.
Biochemical and Physiological Effects:
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine and serotonin levels in the brain, leading to its euphoric and psychoactive effects. 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide also has analgesic effects, which are mediated through the activation of the CB1 receptors. Additionally, 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, which are mediated through the activation of the CB2 receptors.
Avantages Et Limitations Des Expériences En Laboratoire
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has several limitations as well. It has a high affinity for the CB1 receptor, which can lead to unwanted psychoactive effects. Additionally, 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the research on 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is needed to determine the optimal dosage and administration route for 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide, as well as its long-term effects. Additionally, more research is needed to understand the mechanism of action of 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide and its interactions with other drugs and compounds.
Méthodes De Synthèse
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide is synthesized through a multistep process that involves the reaction of 5-fluoro-1-indanone with 3,3-dimethylbutyryl chloride, followed by the reaction with 2-aminobenzofuran. The final product is purified through chromatography and characterized through various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects in preclinical studies. 5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide has also been investigated for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
5-fluoro-N,3-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(14)13-2/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGPRVUGMSYTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)

![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)


![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl((1-phenyl-1H-pyrazol-4-yl)methyl)amino)acetamide](/img/structure/B7455081.png)